Flutriciclamide (18F)

Description

Flutriciclamide (¹⁸F-GE180) is a third-generation translocator protein (TSPO)-targeting positron emission tomography (PET) radiotracer developed for imaging neuroinflammatory processes. TSPO, an 18 kDa mitochondrial membrane protein, is upregulated in activated microglia and macrophages during neuroinflammation, making it a biomarker for conditions like multiple sclerosis (MS), glioma, and cerebral cavernous malformations (CCM) .

Properties

CAS No. |

1274863-98-7 |

|---|---|

Molecular Formula |

C20H27FN2O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

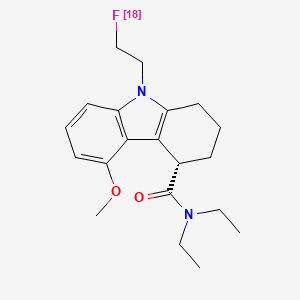

(4S)-N,N-diethyl-9-(2-(18F)fluoranylethyl)-5-methoxy-1,2,3,4-tetrahydrocarbazole-4-carboxamide |

InChI |

InChI=1S/C20H27FN2O2/c1-4-22(5-2)20(24)14-8-6-9-15-18(14)19-16(23(15)13-12-21)10-7-11-17(19)25-3/h7,10-11,14H,4-6,8-9,12-13H2,1-3H3/t14-/m0/s1/i21-1 |

InChI Key |

ZVDVQPLDTTXLKI-LSKWOKDISA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CCCC2=C1C3=C(N2CC[18F])C=CC=C3OC |

Canonical SMILES |

CCN(CC)C(=O)C1CCCC2=C1C3=C(N2CCF)C=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 18F-GE180 involves the incorporation of fluorine-18 (18F) into a precursor molecule. The most common method is radiofluorination using a nucleophilic substitution reaction. Here are the key steps:

Radiosynthesis: Cyclotron-produced 18F is reacted with a precursor containing a leaving group (e.g., tosylate or mesylate) to yield 18F-GE180.

Purification: The radiolabeled compound is purified to remove any unreacted precursors or impurities.

Formulation: The purified 18F-GE180 is formulated for clinical use.

Chemical Reactions Analysis

18F-GE180 does not undergo significant chemical transformations in vivo. during synthesis, it undergoes nucleophilic substitution reactions. Common reagents include Kryptofix 2.2.2 (a phase-transfer catalyst) and K2CO3 (base). The major product is 18F-GE180 itself.

Scientific Research Applications

Neuroinflammation Imaging: 18F-GE180 PET is used to visualize neuroinflammation in conditions like Alzheimer’s disease, multiple sclerosis, and traumatic brain injury.

Oncology: Researchers explore its potential in cancer imaging due to TSPO expression in tumor-associated macrophages.

Cardiology: 18F-GE180 uptake predicts regions of cardiac repair after myocardial infarction.

Mechanism of Action

Molecular Targets: TSPO is upregulated during neuroinflammation. 18F-GE180 binds to TSPO, allowing visualization of activated microglia and astrocytes.

Pathways: The exact pathways are still under investigation, but TSPO involvement in mitochondrial function and steroidogenesis is implicated.

Comparison with Similar Compounds

Key Properties:

- Molecular Advantages : Flutriciclamide exhibits improved binding affinity, blood-brain barrier permeability, and target-to-background contrast compared to earlier TSPO tracers. Its fluorine-18 isotope (half-life: 109.7 minutes) allows extended imaging windows, unlike shorter-lived carbon-11 (¹¹C) tracers (half-life: 20.4 minutes) .

- Clinical Applications :

- CCM : In a 2023 PET/MRI study, flutriciclamide uptake in CCM lesions correlated with iron deposition (quantitative susceptibility mapping, QSM; r = 0.53, p = 0.03), highlighting its role in tracking lesion-specific neuroinflammation .

- MS and Glioma : Significant uptake in active lesions supports its utility in monitoring disease progression .

Pharmacokinetics:

- Standardized uptake values (SUVs) vary regionally (e.g., temporal pole SUV: 0.66 ± 0.23 g/mL in CCM patients vs. 0.57 ± 0.09 g/mL in controls) .

- Optimal imaging occurs at equilibrium (60–90 minutes post-injection) .

Comparison with Similar Compounds

TSPO tracers are categorized into three generations based on binding performance and clinical utility. Below is a detailed comparison:

Table 1: Generational Comparison of TSPO Tracers

Table 2: Head-to-Head Comparison of Select TSPO Tracers

Critical Findings:

Superior Imaging Properties : Flutriciclamide outperforms [¹¹C]PK11195 and [¹⁸F]DPA714 in lesion contrast and metabolic stability. In CCM, its SUV ratios (e.g., temporal pole SUVr: 1.96 ± 0.25 vs. 1.81 ± 0.34 in controls) enable precise delineation of inflamed regions .

Limitations in MS : Despite high affinity, flutriciclamide’s low volume of distribution in MS patients reduces its sensitivity compared to [¹¹C]ER176 .

Q & A

Q. What methodologies resolve contradictions in [18F]GE-180’s clinical utility for low-affinity binders (LABs)?

Q. How can in vitro binding assays be optimized to predict in vivo [18F]GE-180 performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.